N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide
Description
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20IN3OS/c20-15-4-2-1-3-14(15)16(24)21-18-23-22-17(25-18)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBPLRCEYCKGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC=CC=C5I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20IN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Adamantane Moiety: The adamantane group is introduced through a nucleophilic substitution reaction, where an adamantane derivative reacts with the thiadiazole intermediate.
Iodination of Benzamide: The final step involves the iodination of the benzamide group, which can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thioether or amine derivative.
Substitution: The iodinated benzamide group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide typically involves the following steps:
- Starting Material: The synthesis begins with adamantane derivatives.
- Formation of Thiosemicarbazide: Reacting adamantane derivatives with isothiocyanates yields thiosemicarbazides.
- Cyclization: The thiosemicarbazides undergo cyclization to form thiadiazole derivatives.
- Final Product Formation: Iodination and further functionalization lead to the final compound.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. This compound has been tested for its effectiveness against various bacterial strains and fungi, showing promising results in inhibiting microbial growth.
Antiviral Properties
The compound has demonstrated potential antiviral activity against viruses such as influenza and HIV. Studies suggest that the adamantane moiety enhances the compound's ability to interact with viral proteins, potentially inhibiting viral replication.
Anticancer Research
This compound is under investigation for its anticancer properties. Preliminary studies indicate its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's disease. The mechanism involves inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes associated with neurodegeneration.
Case Study 1: Antimicrobial Efficacy
In a study conducted by , several derivatives of thiadiazole were synthesized and tested against a panel of pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Activity
Another study highlighted in focused on evaluating the anticancer effects of thiadiazole derivatives in various cancer cell lines. The findings suggested that this compound induced cell cycle arrest and apoptosis in breast cancer cells.
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide involves its interaction with molecular targets such as tyrosyl-DNA phosphodiesterase 1 (TDP1). By inhibiting TDP1, the compound can enhance the cytotoxic effects of topoisomerase 1 poisons, leading to increased DNA damage in cancer cells . This inhibition disrupts the DNA repair process, making it a promising candidate for combination therapy in cancer treatment.
Comparison with Similar Compounds
Structural and Physical Properties
The compound’s adamantane-thiadiazole core is shared with several derivatives, but substituent variations lead to distinct physicochemical profiles. Key comparisons include:
Table 1: Physical Properties of Adamantane-Thiadiazole Derivatives
- The target compound’s iodine atom likely increases logP compared to fluorine or methyl derivatives, suggesting greater membrane permeability .
Crystallographic and Noncovalent Interactions
Crystal packing and intermolecular forces differ significantly based on substituents:
Table 2: Intermolecular Interactions in Adamantane-Thiadiazole Derivatives
- Key Observations :
- The target compound’s 2-iodobenzamide group may facilitate stronger halogen bonding compared to bromine or chlorine analogs, as iodine has a larger atomic radius and higher polarizability .
- Adamantane’s rigidity contributes to dense crystal packing, while bulky substituents like iodobenzamide may reduce crystallinity .
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide is a compound that has attracted attention due to its diverse biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C21H25N3O2S
- Molecular Weight : 383.51 g/mol
- InChI Key : MOPJKRVENKYEDC-UHFFFAOYSA-N
The compound features an adamantane moiety which contributes to its unique properties, enhancing its interaction with biological targets.
Physical Properties
- Appearance : White crystalline solid
- Melting Point : Approximately 245-256°C
- Solubility : Soluble in organic solvents like DMSO and DMF; limited solubility in water.
This compound acts primarily as an antagonist at the nicotinic alpha-7 receptor. This receptor is crucial for various cognitive functions, including learning and memory. The compound's interaction with this receptor suggests potential applications in treating cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia .
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective effects in animal models of neurological disorders. For instance, studies have shown that it can improve cognitive function in models of schizophrenia and provide neuroprotection in Alzheimer's disease models .
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of related thiadiazole derivatives. For example, compounds derived from the same scaffold have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited higher potency than traditional antibiotics such as streptomycin and ampicillin .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strains Tested | Activity Level (Compared to Streptomycin) |
|---|---|---|
| Compound 8 | MRSA | Higher |
| Compound 8 | P. aeruginosa | Higher |
| Compound 8 | E. coli | Higher |
| Compound 8 | S. typhimurium | Most Sensitive |
| Compound 8 | L. monocytogenes | Most Resistant |
Anti-Proliferative Activity
In addition to its neuroprotective and antimicrobial properties, this compound has shown promising anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). In vitro studies have indicated that certain derivatives can induce apoptosis by up-regulating pro-apoptotic factors like BAX while down-regulating anti-apoptotic factors such as Bcl-2 .
Table 2: Anti-Proliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 5 | MCF-7 | 85 |
| Compound 14c | HepG2 | 71.5 |
| Compound 17 | A549 | 37.85 |
Toxicity and Safety
Despite the promising biological activities, the toxicity profile of this compound needs careful evaluation. Preliminary studies suggest that while it exhibits significant efficacy against various targets, its safety must be established through rigorous toxicological assessments in preclinical models .
Q & A
Q. Key Considerations :
- Purification via slow evaporation from chloroform/ethanol mixtures yields single crystals suitable for X-ray analysis .
- Iodination steps may require controlled conditions to avoid side reactions with the adamantane moiety .
How do noncovalent interactions influence the crystal packing and stability of this compound?
Advanced Question
Noncovalent interactions are critical for supramolecular assembly:
- Hydrogen bonding : The N–H group on the thiadiazole ring forms strong intermolecular N–H⋯N hydrogen bonds, creating 1D chains along specific crystallographic axes .
- Halogen interactions : The iodine atom in 2-iodobenzamide participates in C–I⋯π or I⋯S interactions, stabilizing layered structures .
- QTAIM analysis : Quantum Theory of Atoms-in-Molecules reveals closed-shell interactions (e.g., H–H, C–H⋯π) contributing to lattice energy, with interaction energies quantified via the PIXEL method (e.g., −15 to −25 kJ/mol for key pairs) .
Q. Methodological Insight :
- Hirshfeld surface analysis and 2D fingerprint plots differentiate contributions from van der Waals, hydrogen bonding, and halogen interactions .
What spectroscopic and crystallographic techniques are used to characterize this compound?
Basic Question
- X-ray crystallography : Resolves planar thiadiazole rings (r.m.s. deviation < 0.01 Å) and quantifies torsion angles (e.g., C13–N3–C2–S1 = 175.9°) .
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., adamantane C–H signals at δ 1.6–2.1 ppm; thiadiazole C–N at δ 160–170 ppm) .
- Melting point analysis : High thermal stability (e.g., 441–443 K for analogous compounds) correlates with rigid adamantane-thiadiazole frameworks .
How can computational methods like DFT or QTAIM elucidate electronic structure and reactivity?
Advanced Question
- Density Functional Theory (DFT) : Models electron density distribution, predicting reactive sites (e.g., electrophilic iodine or nucleophilic thiadiazole nitrogen). Gradient expansions of kinetic-energy density improve correlation-energy calculations .
- QTAIM : Identifies bond critical points (BCPs) for noncovalent interactions, such as N–H⋯N hydrogen bonds (ρ ≈ 0.05–0.08 a.u.) .
- Molecular Electrostatic Potential (MEP) : Visualizes electrostatic complementarity between the adamantane hydrophobic core and polar thiadiazole/iodobenzamide groups .
Q. Practical Application :
What challenges arise in achieving high synthetic purity, and how are they addressed?
Basic Question
- Side reactions : Adamantane’s rigidity minimizes steric interference, but iodobenzamide’s reactivity necessitates inert atmospheres and low temperatures .
- Purification : Recrystallization from DMSO/water (2:1) removes unreacted starting materials, while column chromatography isolates isomers .
- Analytical validation : High-resolution mass spectrometry (HRMS) and elemental analysis confirm purity (>98%) .
What role does the adamantane moiety play in modulating physicochemical properties?
Advanced Question
- Hydrophobicity : Adamantane’s tricyclic structure enhances lipid solubility, potentially improving blood-brain barrier penetration .
- Steric effects : Restricts rotational freedom, stabilizing planar thiadiazole conformations critical for intermolecular interactions .
- Thermal stability : High melting points (e.g., >440 K) correlate with adamantane’s diamondoid structure, enabling high-temperature applications .
Q. Experimental Support :
- Comparative studies of halogenated vs. non-halogenated derivatives show adamantane’s dominance in lattice energy contributions .
How is X-ray crystallography optimized for structural determination of this compound?
Basic Question
- Crystal growth : Slow evaporation from chloroform/ethanol at 298 K produces diffraction-quality crystals .
- Data collection : Low-temperature (100 K) synchrotron radiation minimizes thermal motion artifacts, achieving resolution < 0.8 Å .
- Refinement : SHELXL software refines H-atom positions using riding models, with R-factors < 0.05 for high-confidence structures .
Can molecular dynamics (MD) simulations predict biological interactions?
Advanced Question
- Force fields : AMBER or CHARMM parameters model adamantane’s rigidity and thiadiazole’s flexibility, simulating binding to targets like carbonic anhydrase .
- Solvation effects : Explicit water models quantify solubility trends, aligning with experimental logP values (~3.5 for adamantane-thiadiazoles) .
- Docking studies : AutoDock Vina predicts binding affinities (e.g., ΔG = −8.2 kcal/mol for hypothetical enzyme targets) .
Q. Validation :
- Compare MD-predicted NMR chemical shifts with experimental data to refine simulation accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
